molecular formula C20H17ClN4O2 B11431713 2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11431713
M. Wt: 380.8 g/mol
InChI Key: RDQBXIZJZDLLEC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C20H17ClN4O2/c1-26-16-9-8-15(12-17(16)27-2)23-19-18(13-4-6-14(21)7-5-13)24-20-22-10-3-11-25(19)20/h3-12,23H,1-2H3

InChI Key

RDQBXIZJZDLLEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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